4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
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Overview
Description
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the acetylanilino intermediate. This intermediate is then reacted with dimethylamine and a suitable butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The acetylanilino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted anilino compounds
Scientific Research Applications
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds and other interactions with target molecules, while the dimethylamino group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-acetylanilino)carbonyl]benzoate
- Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate
- N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamide
Uniqueness
4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)10-5-4-6-11(7-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGSPRJHKNKDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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